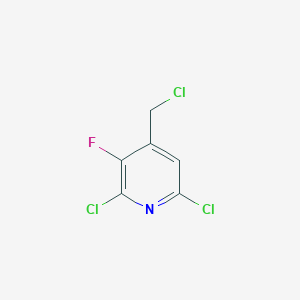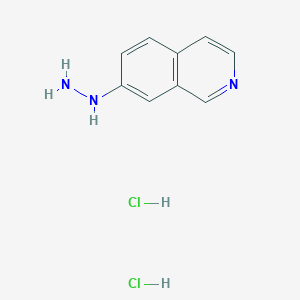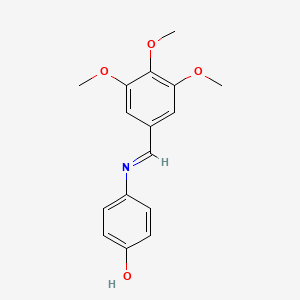
(2R,3R)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is a chiral epoxide compound characterized by its unique three-membered ring structure containing an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method is highly enantioselective and provides good yields of the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the large-scale production of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane .
化学反应分析
Types of Reactions
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized compounds .
科学研究应用
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: It is used in the production of polymers and other materials with specific properties .
作用机制
The mechanism of action of (2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane involves the interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can be catalyzed by acids or bases and results in the formation of various functional groups. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
相似化合物的比较
Similar Compounds
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and other chemicals.
Propylene oxide: Used in the production of polyurethane plastics.
Styrene oxide: An intermediate in the synthesis of styrene-based polymers .
Uniqueness
(2R,3r)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is unique due to its chiral nature and the presence of both ethynyl and pentenyl groups.
属性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
(2R,3R)-2-ethynyl-3-[(E)-pent-1-enyl]oxirane |
InChI |
InChI=1S/C9H12O/c1-3-5-6-7-9-8(4-2)10-9/h2,6-9H,3,5H2,1H3/b7-6+/t8-,9-/m1/s1 |
InChI 键 |
MJMVAUVOXNOYQQ-VRIGTBSNSA-N |
手性 SMILES |
CCC/C=C/[C@@H]1[C@H](O1)C#C |
规范 SMILES |
CCCC=CC1C(O1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)


